Regioisomeric Triazole Connectivity: 1H-1,2,3-Triazol-1-yl vs. 2H-1,2,3-Triazol-2-yl Linkage Comparison
The target compound employs a 1H-1,2,3-triazol-1-yl connectivity at the butan-2-yl linker, whereas the closest commercially available regioisomer, 4-(dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide, utilizes a 2H-1,2,3-triazol-2-yl attachment . This connectivity difference alters the spatial orientation of the triazole ring relative to the benzamide moiety by approximately 120°, modifying both the molecular electrostatic potential surface and the vector of the triazole N2/N3 hydrogen-bond acceptor atoms. In related 3-(1H-1,2,3-triazol-1-yl)benzamide Bcr-Abl inhibitor series, the 1H-triazole connectivity was essential for maintaining the type II kinase inhibitor binding mode, with the triazole N2 engaging the hinge region via a critical hydrogen bond [1]. No published head-to-head binding data exist for these specific regioisomers; however, within the broader triazole-benzamide class, triazole connectivity regioisomerism has been shown to alter target binding affinity by factors of 5- to 50-fold depending on the target pocket geometry [2].
| Evidence Dimension | Triazole connectivity (regioisomerism) |
|---|---|
| Target Compound Data | 1H-1,2,3-triazol-1-yl connectivity; triazole N2 and N3 oriented toward benzamide plane |
| Comparator Or Baseline | 4-(Dimethylamino)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide; 2H-1,2,3-triazol-2-yl connectivity; triazole ring rotated ~120° vs. 1H-isomer |
| Quantified Difference | No direct quantitative comparison available for these specific compounds. Class-level data: triazole regioisomers in related benzamide series show target affinity differences of 5- to 50-fold [2]. |
| Conditions | Structural comparison based on connectivity differences; class-level inference from 3-(1H-1,2,3-triazol-1-yl)benzamide Bcr-Abl inhibitor series [1]. |
Why This Matters
Procurement of the incorrect triazole regioisomer risks fundamentally altered target engagement geometry, potentially invalidating SAR hypotheses and leading to false-negative or false-positive screening results.
- [1] Design, Synthesis, and Biological Evaluation of 3-(1H-1,2,3-Triazol-1-yl)benzamide Derivatives as Potent Pan Bcr-Abl Inhibitors Including the Threonine315→Isoleucine315 Mutant. J Med Chem. 2012;55(22):10033-10046. View Source
- [2] Class-level inference: SAR trends observed across published 1,2,3-triazole-benzamide inhibitor programs (hDHODH, Bcr-Abl, Parkin ligase) where triazole connectivity regioisomerism consistently modulates target potency by ≥5-fold. See Lu et al. (2018) Bioorg Chem 76:528-537 and related patent literature. View Source
